(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a bicyclic structure It contains a thia-azabicyclo ring system, a triazole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.
Introduction of the triazole moiety: The triazole group is introduced via a click chemistry reaction, typically involving an azide and an alkyne.
Oxidation and functional group modifications: The final steps involve oxidation reactions to introduce the oxo groups and modifications to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a β-lactamase inhibitor. β-lactamase inhibitors are crucial in combating antibiotic resistance by inhibiting the enzymes that degrade β-lactam antibiotics.
Medicine
Medically, the compound is explored for its potential use in combination therapies with β-lactam antibiotics. This combination can enhance the efficacy of antibiotics against resistant bacterial strains.
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to inhibit β-lactamase enzymes makes it valuable in creating more effective antibiotic formulations.
Mechanism of Action
The compound exerts its effects primarily by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, the compound helps preserve the efficacy of β-lactam antibiotics. The molecular targets include the active site of the β-lactamase enzyme, where the compound forms a stable complex, preventing the enzyme from interacting with the antibiotic.
Comparison with Similar Compounds
Similar Compounds
Clavulanic acid: Another β-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Avibactam: A non-β-lactam β-lactamase inhibitor with a broader spectrum of activity.
Uniqueness
(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its bicyclic structure and the presence of a triazole moiety. This structure provides enhanced stability and specificity in inhibiting β-lactamase enzymes compared to other inhibitors. Additionally, its synthetic versatility allows for various modifications, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-HHCGNCNQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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